Myristamidopropylamine oxide
Overview
Description
Myristamidopropylamine oxide is a versatile compound widely used in various industries, particularly in cosmetics and personal care products. It is known for its surfactant properties, which make it effective in cleansing and conditioning applications. The compound is derived from myristic acid, a fatty acid commonly found in nutmeg and other natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristamidopropylamine oxide is synthesized through a multi-step process involving the reaction of myristic acid with propylamine to form myristamidopropylamine. This intermediate is then oxidized to produce this compound. The reaction conditions typically involve controlled temperatures and the use of oxidizing agents .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where myristic acid and propylamine are reacted under specific conditions to ensure high yield and purity. The oxidation step is carefully monitored to prevent over-oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Myristamidopropylamine oxide primarily undergoes oxidation and substitution reactions. It can be oxidized further under specific conditions, and it can also participate in substitution reactions where the amine group is replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at moderate temperatures to control the rate of oxidation.
Major Products: The major products formed from these reactions include various oxidized derivatives and substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Myristamidopropylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: this compound is widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and conditioning properties .
Mechanism of Action
The mechanism of action of myristamidopropylamine oxide involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients. The compound’s amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, making it a versatile agent in various applications .
Comparison with Similar Compounds
Lauramidopropylamine oxide: Similar in structure but derived from lauric acid.
Cocamidopropylamine oxide: Derived from coconut oil fatty acids.
Stearamidopropylamine oxide: Derived from stearic acid
Uniqueness: Myristamidopropylamine oxide is unique due to its specific chain length and the properties imparted by myristic acid. It offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in personal care formulations. Its ability to enhance foam stability and conditioning properties sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-(tetradecanoylamino)propan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2,3)23/h4-18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKKUQZFWYBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042453 | |
Record name | N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67806-10-4 | |
Record name | Myristoylamidopropyldimethylamine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67806-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethylamino)propyl)tetradecanamide-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067806104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]myristamide N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDOPROPYLAMINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HSF539C9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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